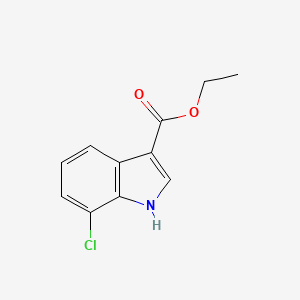

Ethyl 7-Chloroindole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHWMSNKVGVIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7 Chloroindole 3 Carboxylate and Its Precursors

Classical Indole (B1671886) Synthesis Routes Applied to Halogenated Indole Scaffolds

The foundational methods of indole synthesis, discovered in the late 19th and early 20th centuries, remain relevant for the creation of complex heterocyclic structures, including those bearing halogen substituents. Adaptations of these classical routes are often employed for the synthesis of precursors to Ethyl 7-Chloroindole-3-carboxylate.

Fischer Indole Synthesis Adaptations and Variations

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound like an aldehyde or ketone. wikipedia.org

For a halogenated compound such as Ethyl 7-Chloroindole-3-carboxylate, the synthesis would logically start from 2-chlorophenylhydrazine. This precursor would be reacted with an appropriate ketone or aldehyde under acidic conditions to form the corresponding phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole core. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Key variations and considerations include:

Acid Catalysts : A range of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to promote the reaction. wikipedia.org

Buchwald Modification : A modern, palladium-catalyzed variation allows for the synthesis to be achieved by the cross-coupling of aryl bromides with hydrazones, providing an alternative route that avoids the need to handle potentially toxic hydrazine (B178648) precursors directly. wikipedia.org

Haloarene Variation : Another two-step variation involves the conversion of readily available haloarenes into indoles via a halogen-magnesium exchange, followed by reaction with di-tert-butyl azodicarboxylate and then an aldehyde or ketone. nih.govacs.org This approach is particularly suitable for preparing halogenated indoles. nih.govacs.org

A general method has been described for the synthesis of halogen-substituted indole-3-acetic acids, which are structurally related to the target compound. This method utilizes the reaction of halogen-substituted phenylhydrazines with 2-oxoglutarate. umn.edu For instance, the reaction with 3-chlorophenylhydrazine resulted in a mixture of 4-chloro and 6-chloroindole-3-acetic acid, demonstrating the applicability of the Fischer synthesis to chlorinated precursors. umn.edu

Reissert Indole Synthesis and Related Approaches

The Reissert indole synthesis provides a pathway to indoles and their derivatives starting from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This method is particularly well-suited for producing indole-2-carboxylic acids. wikipedia.orgresearchgate.net

The general mechanism proceeds in two main stages:

Condensation : A base, typically potassium ethoxide, catalyzes the condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

Reductive Cyclization : The resulting pyruvate (B1213749) derivative is then subjected to a reductive cyclization, commonly using zinc powder in acetic acid. This reduces the nitro group to an amine, which subsequently cyclizes to form the indole ring. The product is an indole-2-carboxylic acid, which can be decarboxylated by heating if the unsubstituted indole is desired. wikipedia.org

To synthesize a 7-chloroindole (B1661978) derivative via this route, the logical starting material would be 2-chloro-6-nitrotoluene. The condensation and subsequent reductive cyclization would yield 7-chloroindole-2-carboxylic acid. While this provides the desired 7-chloroindole core, further functionalization would be required to introduce the ethyl carboxylate group at the C-3 position.

A modification reported by Butin involves a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization, expanding the scope of the Reissert reaction. wikipedia.orgchempedia.info

Madelung Synthesis and Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org This base-catalyzed thermal cyclization of N-acyl-o-toluidines is a key method for producing indoles. wikipedia.org

The reaction conditions are typically harsh, requiring temperatures between 200–400 °C. wikipedia.org However, the synthesis is applicable to a variety of substituted anilines, including those with halide groups. wikipedia.org A significant modification, the Smith indole synthesis, utilizes organolithium reagents to effect the cyclization under milder conditions. wikipedia.org Further developments have shown that introducing electron-withdrawing groups on the aniline (B41778) ring can facilitate the formation of the necessary benzylic anion, making the cyclization easier. researchgate.net

A recent advancement uses a combination of LiN(SiMe₃)₂ and CsF to mediate a tandem Madelung synthesis, allowing for the generation of N-methyl-2-arylindoles from N-methyl-o-toluidine and methyl benzoate. organic-chemistry.org

| Synthesis | Starting Materials | Key Reagents | Product Type |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted Indoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Indole-2-carboxylic acids |

| Madelung | N-acyl-o-toluidine | Strong base (e.g., NaOEt, Organolithium) | (Substituted) Indoles |

Leimgruber-Batcho Indole Synthesis Approaches

The Leimgruber-Batcho indole synthesis has become a popular and high-yielding alternative to the Fischer synthesis, particularly in industrial applications. wikipedia.org The process starts with an o-nitrotoluene and proceeds in two main steps:

Enamine Formation : The o-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466) to form a β-nitroenamine. These intermediates are often intensely colored due to their extended conjugation. wikipedia.org

Reductive Cyclization : The nitro group of the enamine is reduced, commonly with reagents like Raney nickel and hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.org The resulting amino group then cyclizes and eliminates the secondary amine to form the aromatic indole ring. wikipedia.org

This method is highly effective for preparing indoles with various substituents on the benzene (B151609) ring. core.ac.uk Its application to the synthesis of halogenated indoles has been demonstrated, with bromoindoles being conveniently synthesized via this process. researchgate.net Microwave-assisted Leimgruber-Batcho reactions have also been developed, which can accelerate the synthesis of the enamine intermediate. rsc.org For the target molecule, the synthesis would commence with 2-chloro-6-nitrotoluene, which is a readily available starting material.

Modern Catalytic Approaches to Indole Formation and Derivatization

Recent decades have seen a surge in the development of sophisticated catalytic methods for indole synthesis and functionalization. These approaches often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are particularly prominent. A practical, large-scale synthesis of methyl 7-chloroindole-4-carboxylate (a constitutional isomer of the target compound) has been reported, which proceeds without chromatographic purification. nih.gov The route also details conditions for the Pd-catalyzed elaboration of the chloroindole core, demonstrating how the halogen atom can serve as a handle for further diversification through cross-coupling reactions. nih.gov

Other modern strategies include:

C-H Activation/Functionalization : Transition-metal-catalyzed C-H bond activation offers a direct way to form and functionalize the indole ring. thieme-connect.com Rhodium(III)-catalyzed annulation of arylhydrazines and alkynes is one such example. thieme-connect.com

Domino and Cascade Reactions : Multi-step sequences performed in a single pot, such as domino hydroformylation–Fischer indole reactions, provide efficient pathways to complex indoles. uni-rostock.de

Asymmetric Catalysis : The catalytic asymmetric Friedel–Crafts reaction of indoles is a powerful tool for creating optically active indole derivatives, which are crucial in medicinal chemistry. nih.gov

Phase-Transfer Catalysis : The use of phase-transfer catalysts like TEBAC has been shown to be effective for the N-alkylation of indole-3-aldehydes, demonstrating a simple and convenient method for modifying the indole core. researchgate.net

Iridium-Catalyzed Borylation : For selective functionalization, iridium-catalyzed borylation has been used to introduce a boron group at the C-7 position of 2-substituted indoles, enabling the synthesis of 2,7-disubstituted indoles that are otherwise difficult to access. researchgate.net

These modern catalytic systems represent the cutting edge of indole synthesis, providing versatile and powerful tools for the construction and derivatization of complex heterocyclic structures like Ethyl 7-Chloroindole-3-carboxylate. nih.gov

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metals, particularly palladium, copper, and rhodium, are pivotal in the synthesis of complex indole structures. These catalysts facilitate key bond-forming reactions, including cyclizations and cross-coupling, which are essential for constructing the indole nucleus and introducing specific substituents.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the indole core through intramolecular C-H amination or cross-coupling reactions. For instance, a direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates can yield indole-2-carboxylates using a Pd(II) catalyst with oxygen as the terminal oxidant. nih.gov While this method targets the 2-carboxylate, similar strategies can be adapted for 3-carboxylate synthesis. Palladium-catalyzed reactions, such as the Heck cyclization, allow for the synthesis of 7-substituted indoles, including 7-iodo- and other 7-alkoxy or 7-aminoindoles, which are precursors for the target molecule. researchgate.net Furthermore, palladium-catalyzed carbonylative cyclization of 2-ethynylanilines can directly produce indole-3-carboxamide skeletons, which could be further converted to the desired ester. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective for both C-N and C-C bond formations. Copper(II)-acetate, for example, can catalyze the sequential Chan-Lam N-arylation and a cross-dehydrogenative coupling to form multisubstituted indoles. nih.gov This approach can be envisioned for the synthesis of the 7-chloroindole core by selecting appropriately substituted starting materials. Copper-catalyzed aerobic cyclization of N-aryl enaminones is another viable route to the indole nucleus. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown remarkable efficiency in the regioselective C-H functionalization of indoles. thieme-connect.comsnnu.edu.cnnih.govthieme-connect.com Specifically, rhodium(III)-catalyzed oxidative cross-coupling offers a method for the direct synthesis of 7-substituted indoles from indoline (B122111) derivatives. acs.org This is particularly relevant for introducing the chloro group at the C7 position with high regioselectivity.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst/Reagents | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Pd(OAc)₂ / O₂ | Intramolecular oxidative C-H amination | Direct synthesis of indole-2-carboxylates. | nih.gov |

| Cu(OAc)₂ / KMnO₄ | Sequential Chan-Lam arylation / CDC | Formation of multisubstituted indole-3-carboxylates. | nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | Oxidative C-H olefination | Regioselective synthesis of 7-substituted indoles. | acs.org |

Organocatalytic Strategies in Indole Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and highly functionalized indoles. benthamdirect.comeurekaselect.com These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates using chiral amines or Brønsted acids.

For the synthesis of indole derivatives, organocatalytic Friedel-Crafts alkylations are common. benthamdirect.com While direct organocatalytic synthesis of Ethyl 7-Chloroindole-3-carboxylate is not widely documented, general principles can be applied. For instance, a chiral phosphoric acid could catalyze the asymmetric reaction between an appropriately substituted indole precursor and an electrophile to construct the desired framework. acs.orgacs.org Organocatalytic cascade reactions, starting from simple precursors like vinylindoles, can lead to complex indole structures with high enantioselectivity. oup.com A potential strategy could involve the organocatalytic functionalization of a 7-chloroindole at the C3 position.

C-H Functionalization Methodologies

Direct C-H functionalization is an atom-economical approach to introduce substituents onto the indole ring without the need for pre-functionalized starting materials. nih.gov This is particularly advantageous for the regioselective synthesis of 7-substituted indoles.

Rhodium-catalyzed C-H activation is a prominent method for achieving C7 functionalization. nih.gov By employing a suitable directing group on the indole nitrogen, such as a pivaloyl or imino group, a rhodium catalyst can selectively activate the C7-H bond for coupling with various partners, including alkenes. thieme-connect.comnih.govthieme-connect.com This allows for the introduction of different functionalities at the C7 position, which can subsequently be converted to the chloro group if not introduced directly. For example, a C7-alkenylated indole can be synthesized with high regioselectivity, which can then undergo further transformations. nih.gov

Chemo- and Regioselective Synthesis of 7-Substituted Indoles

Achieving regioselectivity, especially for substitution at the C7 position of the indole ring, is a significant synthetic challenge. Transition metal-catalyzed C-H activation has provided powerful solutions to this problem.

The choice of directing group on the indole nitrogen is crucial for controlling the regioselectivity. Bulky directing groups like pivaloyl favor C7 functionalization in rhodium-catalyzed reactions by sterically hindering the more accessible C2 position. nih.gov The N-imino group has also been demonstrated to be effective in directing rhodium catalysts to the C7 position for olefination reactions. thieme-connect.com Following the introduction of a functional group at the C7 position, standard chemical transformations can be used to install the chloro substituent if it is not already present. For instance, a 7-iodoindole, synthesized via a Heck cyclization strategy, can serve as a precursor for the introduction of the chloro group via halogen exchange reactions. researchgate.net

Esterification and Functional Group Interconversion Strategies for the Carboxylate Moiety

The final step in the synthesis of Ethyl 7-Chloroindole-3-carboxylate is often the formation of the ethyl ester at the C3 position. This is typically achieved through the esterification of the corresponding indole-3-carboxylic acid.

The Fischer esterification is a classic and widely used method for this transformation. ucalgary.cachemguide.co.uk It involves reacting the carboxylic acid (7-chloroindole-3-carboxylic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride, and heat. chemguide.co.uklibretexts.org The reaction is reversible, and driving the equilibrium towards the product is achieved by using a large excess of the alcohol or by removing the water formed during the reaction. ucalgary.ca

Alternatively, the carboxylate can be formed from other functional groups. For example, if the synthesis yields an indole-3-carboxamide, it can be hydrolyzed to the carboxylic acid and then esterified.

Green Chemistry Principles in the Synthesis of Ethyl 7-Chloroindole-3-carboxylate

Modern synthetic chemistry places a strong emphasis on sustainability and the incorporation of green chemistry principles. beilstein-journals.org The synthesis of Ethyl 7-Chloroindole-3-carboxylate can be made more environmentally benign by adopting several strategies.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. tandfonline.comtandfonline.comnih.gov Many of the key steps in indole synthesis, such as Fischer indole synthesis, cyclizations, and cross-coupling reactions, can be efficiently performed under microwave conditions. tandfonline.comnih.gov For example, palladium-catalyzed heterocyclization to form indole-3-carboxylate (B1236618) derivatives has been shown to be more efficient under microwave heating. mdpi.com

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. nih.govresearchgate.net Additionally, the use of reusable heterogeneous catalysts or highly efficient organocatalysts can reduce waste and the need for heavy metal catalysts. beilstein-journals.org For instance, some indole syntheses can be performed in water or using solvent-free conditions, significantly reducing the environmental impact. ajgreenchem.com

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Strategy | Application in Indole Synthesis | Advantage | Reference |

|---|---|---|---|

| Microwave Irradiation | Fischer indole synthesis, cyclizations, cross-coupling. | Reduced reaction times, higher yields, energy efficiency. | tandfonline.comnih.govmdpi.com |

| Green Solvents (e.g., water, ethanol) | Multicomponent reactions for indole derivatives. | Reduced toxicity and environmental impact. | nih.gov |

| Organocatalysis | Asymmetric synthesis of chiral indoles. | Avoids use of toxic heavy metals. | benthamdirect.comacs.org |

| Solvent-Free Reactions | Synthesis of bis(indolyl)methanes. | Minimizes solvent waste. | beilstein-journals.org |

Chemical Reactivity and Derivatization Strategies of Ethyl 7 Chloroindole 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is generally susceptible to electrophilic attack, primarily at the C-3 position of the pyrrole (B145914) ring due to its high electron density. However, in ethyl 7-chloroindole-3-carboxylate, the C-3 position is already substituted with an electron-withdrawing carboxylate group, which deactivates this position towards further electrophilic substitution. Consequently, electrophilic attack may be directed to other positions on the indole ring, such as the benzene (B151609) portion, or may require specific reaction conditions.

While the C-3 position is deactivated by the ester group, direct halogenation at other positions of the indole nucleus can be achieved under specific conditions. For comparison, related indole esters can undergo halogenation. For instance, direct iodination of ethyl 1H-indole-2-carboxylate at the C-3 position can be achieved with high yield using iodine and potassium hydroxide (B78521) in dimethylformamide (DMF). This reaction proceeds through the in-situ generation of an iodonium (B1229267) ion (I+), which then attacks the electron-rich C-3 position. The presence of a base like KOH facilitates the deprotonation of the indole nitrogen, which in turn increases the electron density at C-3 and promotes the electrophilic attack.

Nitration of the indole ring is a common electrophilic substitution. For indoles with a deactivating group at C-3, nitration often occurs on the benzene ring at the C-5 or C-6 positions. The reaction is typically carried out using nitrating agents like nitric acid in sulfuric acid or other non-acidic conditions. For example, a regioselective nitration of various indole derivatives at the C-3 position has been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the electrophilic nitrating agent. masterorganicchemistry.comnih.gov This method is effective even for indoles bearing electron-withdrawing groups.

Sulfenylation, the introduction of a sulfur-containing group, can also be achieved on the indole nucleus. This reaction typically occurs at the C-3 position for unsubstituted indoles. For C-3 substituted indoles, sulfenylation might occur at other positions or require activation.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forming new carbon-carbon bonds. masterorganicchemistry.comchemtube3d.com

Acylation: The Friedel-Crafts acylation of indoles can be complex. While typically occurring at the C-3 position, the presence of an electron-withdrawing group at this position, as in ethyl 7-chloroindole-3-carboxylate, can alter the regioselectivity. Studies on the acylation of ethyl indole-2-carboxylate (B1230498) have shown that under Friedel-Crafts conditions using acyl chlorides and a Lewis acid like aluminum chloride, substitution can occur at the C-5 position of the benzene ring. clockss.org The choice of acylating agent and reaction conditions, such as the solvent, can significantly influence the outcome, with stronger acylating agents favoring substitution on the benzene moiety. clockss.orgnih.gov

| Acylating Agent | Lewis Acid | Solvent | Major Product |

| Acetyl Chloride | AlCl₃ | CS₂ | 3-Acetyl and 5-Acetyl derivatives |

| Chloroacetyl Chloride | AlCl₃ | CS₂ | 5-Chloroacetyl derivative |

| Acetic Anhydride | AlCl₃ | CS₂ | 3-Acetyl derivative |

Alkylation: Friedel-Crafts alkylation of indoles can be challenging due to the high nucleophilicity of the indole ring, which can lead to polyalkylation and reaction at the nitrogen atom. nih.gov The use of milder alkylating agents or specific catalysts is often necessary to achieve selective C-alkylation. For instance, trichloroacetimidates have been used as effective electrophiles for the alkylation of indoles in the presence of a catalytic amount of a Lewis acid. nih.gov For ethyl 7-chloroindole-3-carboxylate, alkylation would likely occur at the indole nitrogen under basic conditions or potentially on the benzene ring under Friedel-Crafts conditions, though this is less common.

Nucleophilic Substitution Reactions at the 7-Chloro Position (e.g., Transition Metal-Catalyzed Couplings)

The chlorine atom at the C-7 position of the benzene ring provides a valuable handle for introducing a wide range of substituents through nucleophilic aromatic substitution, most notably via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. organic-chemistry.orgharvard.edulibretexts.org In the case of ethyl 7-chloroindole-3-carboxylate, the 7-chloro position can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst, a base, and a suitable ligand. This reaction is highly versatile and tolerates a wide range of functional groups. acs.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the indole.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

| Catalyst System | Coupling Partner | Base | Product |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Ethyl 7-phenylindole-3-carboxylate |

| Pd₂(dba)₃ / P(t-Bu)₃ | Vinylboronic acid | K₂CO₃ | Ethyl 7-vinylindole-3-carboxylate |

Other transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or the Sonogashira coupling (for C-C triple bond formation), can also be employed at the 7-chloro position to further diversify the molecular scaffold.

Reactions Involving the Ester Functionality

The ethyl ester group at the C-3 position is another key site for chemical modification.

The ethyl ester of ethyl 7-chloroindole-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 7-chloroindole-3-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. orgsyn.org

Basic Hydrolysis (Saponification): This is the more common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. Studies on the hydrolysis of related ethyl indole-2-carboxylates have shown that this method is efficient. mdpi.com

Acidic Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction is reversible and is driven to completion by using a large excess of water.

The resulting 7-chloroindole-3-carboxylic acid is a valuable intermediate itself, as the carboxylic acid functionality can be further modified, for example, through amide bond formation or by decarboxylation to potentially yield 7-chloroindole (B1661978).

Transesterification Reactions

Transesterification of ethyl 7-chloroindole-3-carboxylate involves the substitution of the ethyl group of the ester with a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol byproduct. The reactivity of the ester towards transesterification is influenced by the electronic nature of the indole ring and the steric hindrance around the carbonyl group.

Common catalysts for transesterification include mineral acids (like sulfuric acid), metal alkoxides (such as sodium methoxide), and organometallic compounds. The choice of catalyst can influence the reaction rate and selectivity. For instance, milder basic conditions might be preferred to avoid potential side reactions on the indole ring.

A representative transesterification reaction is the conversion of the ethyl ester to a methyl ester using methanol in the presence of an acid catalyst. The general scheme for this process is as follows:

Scheme 1: General Transesterification of Ethyl 7-Chloroindole-3-carboxylate

Where R' represents a different alkyl or aryl group.

Reduction to Alcohol

The ester functionality of ethyl 7-chloroindole-3-carboxylate can be readily reduced to a primary alcohol, (7-chloro-1H-indol-3-yl)methanol. This transformation is a fundamental process in organic synthesis, providing a precursor for further functionalization.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. libretexts.org The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent. The reduction is a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the ethoxy group (-OEt), followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol after an aqueous workup. libretexts.org

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used for the reduction of carboxylic esters to alcohols. nih.gov This reagent can sometimes offer better chemoselectivity, especially in the presence of other reducible functional groups. nih.gov

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Typical Reaction Conditions | Comments |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temperature | Highly reactive, non-selective. |

Amidation and Hydrazide Formation

Amidation

The ethyl ester of 7-chloroindole-3-carboxylate can be converted into the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction typically requires heating and may be catalyzed by the amine itself or by the addition of a Lewis acid. The direct amidation of esters is often a slow process.

More efficient methods for amide bond formation involve the use of coupling reagents. nih.gov For instance, the carboxylic acid, obtained from the hydrolysis of the ester, can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and then treated with the desired amine. nih.gov This approach is particularly useful for coupling with less reactive (electron-deficient) amines. nih.gov

Hydrazide Formation

The reaction of ethyl 7-chloroindole-3-carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of 7-chloroindole-3-carbohydrazide. organic-chemistry.orgosti.gov This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may require heating under reflux to go to completion. organic-chemistry.org

The resulting carbohydrazide (B1668358) is a versatile intermediate. researchgate.netsemanticscholar.org It can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are of interest in medicinal chemistry. organic-chemistry.orgsemanticscholar.org Furthermore, hydrazides can be converted into acyl azides, which can then undergo Curtius rearrangement to form isocyanates. researchgate.net

Table 2: Synthesis of Amides and Hydrazides

| Product Type | Reagents | Typical Conditions |

|---|---|---|

| Amide | Amine (RNH₂) | Heating, neat or in a solvent |

| Amide (from acid) | Carboxylic Acid, Amine, EDC, HOBt | Room temperature, solvent like DMF or CH₂Cl₂ nih.gov |

Cycloaddition Reactions and Annulation Strategies

Ethyl 7-chloroindole-3-carboxylate and its derivatives can participate in cycloaddition and annulation reactions to construct more complex fused-ring systems. The indole nucleus can act as a diene or a dienophile depending on the reaction partner and conditions.

One notable strategy involves the dearomative (4+3) cycloaddition reaction. mdpi.com In this type of reaction, a vinylindole derivative, which can be synthesized from ethyl 7-chloroindole-3-carboxylate, acts as a four-atom component (diene). This diene reacts with an in-situ generated oxyallyl cation, a three-atom component, to form a seven-membered ring fused to the indole core, leading to cyclohepta[b]indole derivatives. mdpi.com These reactions can proceed under mild conditions and often exhibit high diastereoselectivity. mdpi.com

Annulation strategies can also be employed to build rings onto the indole framework. For instance, intramolecular cyclization of a suitably functionalized indole derivative can lead to the formation of new rings. An example is the radical cyclization at the C-7 position of an indole-2-carboxylate derivative, which can be used to construct duocarmycin analogues. lookchem.com

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Synthetic and Derivatization Reactions

The Fischer indole (B1671886) synthesis involves the reaction of a phenylhydrazine (B124118) with a carbonyl compound under acidic conditions. wikipedia.org In the context of ethyl 7-chloroindole-3-carboxylate, this would typically involve the reaction of (2-chloro-phenyl)hydrazine with an appropriate pyruvate (B1213749) derivative. Kinetic studies of the Fischer indole synthesis have shown that the reaction rate is often dependent on the concentration of both the hydrazine (B178648) and the carbonyl compound, as well as the acid catalyst. nih.gov The initial formation of the phenylhydrazone is generally a rapid equilibrium, while the subsequent acid-catalyzed rearrangement to the indole is often the rate-limiting step. wikipedia.org

Derivatization reactions of ethyl 7-chloroindole-3-carboxylate, such as N-alkylation or functionalization of the indole ring, can also be subjected to kinetic analysis. For instance, the rate of N-alkylation would be expected to follow second-order kinetics, being first order in both the indole and the alkylating agent. The specific rate constant would be influenced by the nature of the alkylating agent, the solvent, and the presence of a base.

A study on a catalytic O-silylative aldol (B89426) reaction of aldehydes and ethyl diazoacetate, a reaction type that can be related to the derivatization of the ester group, demonstrated that the reaction proceeds rapidly at ambient temperature. nih.govjyu.fi Kinetic monitoring of such reactions can reveal the role of catalysts and help in optimizing the reaction for efficiency. nih.gov

Below is a representative table illustrating the type of data that could be obtained from kinetic studies on the synthesis of an indole derivative.

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ | 80 °C, 1 M HCl in Ethanol (B145695) |

| Activation Energy (Ea) | 85 kJ/mol | 60-100 °C |

| Order of Reaction | First order in hydrazine, First order in pyruvate | 80 °C, 1 M HCl in Ethanol |

Table 1: Hypothetical Kinetic Data for the Fischer Indole Synthesis of an Ethyl Indole-3-carboxylate (B1236618) Derivative

Computational Modeling of Reaction Intermediates and Transition States (e.g., DFT in mechanistic studies)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms by providing detailed information about the structures and energies of intermediates and transition states. researchgate.netresearchgate.net For the synthesis of ethyl 7-chloroindole-3-carboxylate, DFT calculations can model the entire reaction pathway of the Fischer indole synthesis. This includes the formation of the phenylhydrazone, the key researchgate.netresearchgate.net-sigmatropic rearrangement, and the final aromatization to the indole ring. wikipedia.orgacs.org

DFT studies can predict the geometries of the various species involved and calculate their relative energies, allowing for the identification of the most likely reaction pathway and the rate-determining transition state. acs.org For instance, calculations can help to understand the regioselectivity of the reaction, explaining why the 7-chloro isomer is formed from (2-chloro-phenyl)hydrazine. Furthermore, computational models can be used to investigate the effect of substituents on the indole ring on the reactivity and stability of the molecule. niscpr.res.in

In the context of derivatization reactions, DFT can be employed to study the electronic properties of ethyl 7-chloroindole-3-carboxylate, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information is crucial for predicting the reactivity of different positions on the indole ring towards electrophilic or nucleophilic attack. For example, DFT calculations could predict whether C-H functionalization would be more favorable at the C2, C4, C5, or C6 position. acs.org

| Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

| Phenylhydrazone | 0.0 | C=N bond length: 1.28 Å |

| researchgate.netresearchgate.net-Sigmatropic Transition State | +25.3 | Forming C-C bond: 2.1 Å, Breaking N-N bond: 1.9 Å |

| Di-imine Intermediate | -15.8 | |

| Aromatization Transition State | +10.2 | C-N bond cleavage |

Table 2: Hypothetical DFT-Calculated Energies for Intermediates and Transition States in a Fischer Indole Synthesis

A practical synthesis of methyl 7-chloroindole-4-carboxylate has been reported, and while not the exact same molecule, the principles of its synthesis and elaboration can be informed by computational studies. nih.gov DFT has also been used to study the cycloaddition reactions of indolyl-allenes, providing insights into reaction pathways and stereoselectivity which could be relevant for complex derivatizations. acs.org

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the synthesis of ethyl 7-chloroindole-3-carboxylate via the Fischer indole synthesis, isotopic labeling can be used to confirm the intramolecular nature of the key rearrangement step.

For example, by using (2-chloro-phenyl)hydrazine labeled with ¹⁵N at the α-nitrogen, it can be demonstrated that this nitrogen atom becomes the nitrogen atom of the indole ring. wikipedia.org Similarly, labeling specific carbon atoms in the pyruvate starting material can help to elucidate the bonding changes that occur during the cyclization process.

Isotopic labeling is also invaluable for studying the mechanisms of derivatization reactions. For instance, in a deuteration study, the regioselectivity of H-D exchange on the indole ring can provide information about the relative acidities of the different C-H bonds and the mechanism of electrophilic substitution. Gold(I)-catalyzed hydrogen isotope exchange reactions have been shown to be highly regioselective for indoles, with C3-unsubstituted indoles being labeled at the C3 position and C3-substituted indoles at the C2 position. chemrxiv.org While this study did not specifically use ethyl 7-chloroindole-3-carboxylate, the principles are directly applicable.

The synthesis of indole and tryptophan isotopomers has been developed for use in biosynthetic studies, highlighting the versatility of this technique. researchgate.netresearchgate.net These methods can be adapted to prepare isotopically labeled ethyl 7-chloroindole-3-carboxylate for mechanistic investigations. Recent work has also utilized stable isotope labeling to study rapid auxin kinetics, demonstrating the power of this approach in complex biological systems. nih.gov

| Labeled Reactant | Position of Label | Observed Position in Product | Mechanistic Implication |

| (2-chloro-phenyl)hydrazine | α-¹⁵N | Indole Ring Nitrogen | Confirms the origin of the indole nitrogen. wikipedia.org |

| Pyruvate derivative | C2-¹³C | C2 of the Indole Ring | Traces the carbon skeleton rearrangement. |

| D₂O (solvent) | Deuterium | C2 position of the indole ring | Indicates electrophilic substitution at C2 for a C3-substituted indole. chemrxiv.org |

Table 3: Representative Isotopic Labeling Experiments for Mechanistic Elucidation

Solvent Effects and Catalysis in Synthetic Transformations

The choice of solvent and catalyst can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, yields, and even the product distribution. The synthesis of ethyl 7-chloroindole-3-carboxylate via the Fischer indole synthesis is typically carried out in the presence of an acid catalyst in a suitable solvent. wikipedia.org

Brønsted acids such as sulfuric acid, hydrochloric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride, are commonly used to catalyze the reaction. wikipedia.org The catalyst facilitates the key protonation and rearrangement steps of the mechanism. The choice of catalyst can influence the reaction conditions required and may affect the level of side product formation. For instance, strong acids can sometimes lead to the formation of polymeric byproducts, a known issue in Fischer indole syntheses. google.com

The solvent plays a crucial role in solvating the reactants, intermediates, and transition states. The polarity of the solvent can influence the rate of the reaction, particularly for steps involving charge separation. For the Fischer indole synthesis, a variety of solvents have been employed, including alcohols, acetic acid, and high-boiling point aprotic solvents. nih.gov Continuous flow synthesis methods have utilized solvents like methanol (B129727) and even ionic liquids to improve reaction efficiency and product purity. nih.govresearchgate.net

In derivatization reactions of ethyl 7-chloroindole-3-carboxylate, the solvent and catalyst are equally important. For example, in N-alkylation reactions, a polar aprotic solvent like DMF or acetonitrile (B52724) is often used in conjunction with a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen. The choice of base and solvent can affect the rate and efficiency of the alkylation. Similarly, for palladium-catalyzed cross-coupling reactions to functionalize the chloro-substituent, the choice of ligand, base, and solvent is critical for achieving high yields and selectivity.

| Catalyst | Solvent | Observed Effect on Fischer Indole Synthesis |

| Sulfuric Acid | Acetic Acid | High reaction rates, but potential for side reactions. google.com |

| Zinc Chloride | Ethanol | Milder conditions, can improve selectivity. nih.gov |

| SO₃H-MCM-41 | 2,3-dihydrofuran | Heterogeneous catalysis, facilitating product separation. researchgate.net |

| [EMIM][BF₄] (Ionic Liquid) | High-temperature tolerance and good product distribution. nih.gov |

Table 4: Influence of Catalysts and Solvents on the Fischer Indole Synthesis

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgresearchgate.netchemicalbook.comchemicalbook.com

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For Ethyl 7-Chloroindole-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 7-Chloroindole-3-carboxylate is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The proton at the C2 position (H2) would be a singlet or a narrow triplet, also in the aromatic region. The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6) will appear as a set of coupled multiplets. The ethyl ester group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C=O) of the ester group, typically found around 160-170 ppm. The aromatic and heterocyclic carbons will resonate in the 100-140 ppm range. The carbon bearing the chlorine atom (C7) will have its chemical shift influenced by the halogen's electronegativity. The methylene and methyl carbons of the ethyl group will appear at the highest field (most upfield).

2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group and connect the coupled protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, enabling definitive assignment of the carbon skeleton.

Table 1: Predicted NMR Data for Ethyl 7-Chloroindole-3-carboxylate Predicted values are based on data from analogous indole compounds.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| N-H | ~10.5 (br s) | - | NOESY to H2, H6 |

| C2 | ~8.0 (s) | ~125 | HSQC: C2-H2; NOESY to N-H |

| C3 | - | ~110 | - |

| C4 | ~7.8 (d) | ~122 | HSQC: C4-H4; COSY with H5 |

| C5 | ~7.2 (t) | ~121 | HSQC: C5-H5; COSY with H4, H6 |

| C6 | ~7.3 (d) | ~120 | HSQC: C6-H6; COSY with H5 |

| C7 | - | ~130 | - |

| C=O | - | ~165 | HMBC from -OCH₂- |

| -OCH₂- | ~4.4 (q) | ~61 | HSQC: C-H; COSY with -CH₃ |

| -CH₃ | ~1.4 (t) | ~14 | HSQC: C-H; COSY with -OCH₂- |

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for determining spatial proximity between protons that are not necessarily coupled. nih.gov NOESY cross-peaks connect protons that are close to each other in space (typically <5 Å), providing crucial information about the molecule's three-dimensional structure and conformation. For Ethyl 7-Chloroindole-3-carboxylate, NOESY could reveal correlations between the N-H proton and the H2 and H6 protons, confirming their relative orientation. It could also show through-space interactions between the protons of the ethyl ester group and the H2 or H4 protons, depending on the preferred conformation of the ester side chain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysisrsc.orgorganic-chemistry.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For Ethyl 7-Chloroindole-3-carboxylate (C₁₁H₁₀ClNO₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The experimentally determined HRMS value would be compared to this calculated value to confirm the molecular formula. rsc.org

Table 2: HRMS Data for Ethyl 7-Chloroindole-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Calculated Exact Mass ([M+H]⁺ for ³⁵Cl) | 224.0473 |

| Calculated Exact Mass ([M+H]⁺ for ³⁷Cl) | 226.0444 |

The presence of a chlorine atom in Ethyl 7-Chloroindole-3-carboxylate results in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion peak (M) will be accompanied by a significant M+2 peak, with a relative intensity ratio of approximately 3:1. nih.govresearchgate.net This pattern is a clear indicator of the presence of a single chlorine atom in the molecule or its fragments.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will break apart in a predictable manner. researchgate.netyoutube.commdpi.com Common fragmentation pathways for this molecule would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the ester C-O bond to form an acylium ion.

Loss of ethanol (B145695) (CH₃CH₂OH): Through a rearrangement process.

Loss of the entire ethyl carboxylate group (•COOCH₂CH₃): Leading to a 7-chloroindole (B1661978) radical cation.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for Ethyl 7-Chloroindole-3-carboxylate

| Fragment Ion (m/z for ³⁵Cl) | Proposed Loss from Molecular Ion [M]⁺• | Proposed Structure of Fragment |

|---|---|---|

| 178 | Loss of •OCH₂CH₃ | 7-Chloro-3-indolyl-acylium ion |

| 150 | Loss of •COOCH₂CH₃ | 7-Chloroindole radical cation |

| 115 | Loss of •COOCH₂CH₃ and Cl• | Indole radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysismdpi.comnih.govresearchgate.netresearchgate.net

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 7-Chloroindole-3-carboxylate would display several key absorption bands. nist.govchemicalbook.comchemicalbook.com

N-H Stretch: A sharp or slightly broad band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group. Its exact position can be influenced by conjugation with the indole ring.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the ester C-O stretch is expected between 1100-1300 cm⁻¹.

C-Cl Stretch: The vibration for the C-Cl bond is typically found in the fingerprint region, usually between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.govresearchgate.net For this molecule, the symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. The C=C and C=O stretching vibrations are also typically Raman active. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. mdpi.commdpi.com

Table 4: Characteristic Vibrational Frequencies for Ethyl 7-Chloroindole-3-carboxylate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3350 | ~3350 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Medium (IR), Medium (Raman) |

| C=O Stretch (Ester) | ~1700 | ~1700 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong (IR & Raman) |

| C-O Stretch (Ester) | 1100-1300 | - | Strong (IR) |

| C-Cl Stretch | 600-800 | 600-800 | Medium (IR & Raman) |

Computational Chemistry and Theoretical Studies of Ethyl 7 Chloroindole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like ethyl 7-chloroindole-3-carboxylate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to react. mdpi.com

For indole (B1671886) derivatives, DFT calculations are commonly used to determine these energy levels. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. In ethyl 7-chloroindole-3-carboxylate, the HOMO is expected to be distributed over the electron-rich indole ring system, while the LUMO would likely be centered on the electron-withdrawing ethyl carboxylate group. The presence of the chlorine atom at the 7-position also influences the electronic distribution through its inductive and resonance effects.

The HOMO-LUMO energy gap is a decisive factor in determining molecular electrical transport properties, as it is a measure of electron conductivity. researchgate.net Theoretical studies on similar heterocyclic compounds provide insight into the expected values for ethyl 7-chloroindole-3-carboxylate.

Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| o-hydroxynaphthalidene-p-nitroaniline | DFT | - | - | 3.69 |

| o-hydroxynaphthalidene-p-chloroaniline | DFT | - | - | 4.10 |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (axial) | B3LYP/6-311+G** | - | - | 4.08 |

This table presents data from studies on various organic molecules to illustrate typical values obtained through DFT calculations. mdpi.comresearchgate.netmaterialsciencejournal.org The energy gap helps in understanding the charge transfer interactions occurring within the molecule.

Molecular Electrostatic Potential (MEP) maps are visual representations of the total charge distribution on the van der Waals surface of a molecule. dergipark.org.tr These maps are calculated using DFT methods and are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. eurjchem.com The MEP surface is color-coded, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue signifies electron-poor regions (positive potential, prone to nucleophilic attack).

For ethyl 7-chloroindole-3-carboxylate, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the ester group and the nitrogen atom of the indole ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the N-H proton of the indole ring, would exhibit a positive potential, making them susceptible to nucleophilic attack. dergipark.org.tryoutube.com Understanding this charge landscape is crucial for predicting intermolecular interactions, including how the molecule might bind to a biological receptor. ucf.edu

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. eurjchem.com By calculating properties like vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis), researchers can corroborate experimental findings and gain a deeper understanding of the molecule's structure. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Theoretical calculations can help assign ambiguous signals in experimental spectra and confirm the molecular structure. The inclusion of solvent effects in the calculations often improves the correlation with experimental data. dergipark.org.tr

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). materialsciencejournal.org These calculations help to understand the electronic transitions between molecular orbitals, such as the n → π* and π → π* transitions, which are characteristic of chromophores like the indole ring. materialsciencejournal.org

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ethyl ester group in ethyl 7-chloroindole-3-carboxylate, can exist in multiple three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy landscape associated with bond rotations. nih.gov

This analysis is typically performed by systematically rotating specific dihedral angles and calculating the corresponding energy at each step using quantum mechanical methods. The resulting data is used to plot a potential energy surface, which reveals the low-energy (stable) and high-energy (transitional) states. chemrxiv.org For ethyl 7-chloroindole-3-carboxylate, the key rotation is around the C-O bond of the ester linkage. Identifying the global minimum energy conformation is essential, as it represents the most populated and likely bioactive structure of the molecule. This information is a critical starting point for further studies like molecular docking. nih.gov

Molecular Docking and Dynamics Simulations with Biological Targets

To investigate the potential of ethyl 7-chloroindole-3-carboxylate as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. biointerfaceresearch.com The ethyl 7-chloroindole-3-carboxylate molecule would be computationally "docked" into the binding pocket of a known biological target. The resulting docking score provides an estimate of the binding free energy, while the predicted binding pose reveals key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules over a specific period (nanoseconds to microseconds), MD provides insights into the dynamic behavior of the complex, confirming whether the initial binding pose is maintained and how the protein's conformation might adapt to the ligand. researchgate.net These simulations offer a more realistic view of the molecular interactions in a physiological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Indole Derivatives

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For a class of compounds like indole derivatives, a QSAR model can be developed to predict the therapeutic activity of new, untested analogues.

The process involves:

Assembling a dataset of indole derivatives with known experimental activities.

Calculating a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Using statistical methods or machine learning to build a mathematical model that correlates the descriptors with the observed activity.

Once validated, this model can be used to screen virtual libraries of novel indole derivatives, prioritizing the synthesis and testing of compounds predicted to have the highest potency. This approach accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Exploration of Molecular Interactions and Biochemical Target Engagement in Vitro

Structure-Activity Relationship (SAR) Studies of Ethyl 7-Chloroindole-3-carboxylate Derivatives for Molecular Interaction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of ethyl 7-chloroindole-3-carboxylate, these studies have been instrumental in identifying key pharmacophoric elements and guiding the optimization of lead compounds for various therapeutic targets, including enzymes and receptors involved in cancer, viral infections, and thrombosis. nih.govnih.govmdpi.com

The molecular architecture of indole-based compounds offers a versatile scaffold for engaging with biological macromolecules. The interaction is significantly influenced by the nature and position of substituents on the indole (B1671886) ring system.

The Indole Core and N-H Group: The indole ring itself provides a critical scaffold. The nitrogen-hydrogen (N-H) group of the indole is a key hydrogen bond donor. For instance, in studies of Factor Xa (FXa) inhibitors, the indole N-H was designed to form a crucial hydrogen bond with the backbone carbonyl of Gly218 in the S1 pocket of the enzyme. acs.orgnih.gov This interaction is a recurring theme in the binding of indole derivatives to various protein targets.

The C3-Position Substituent: The substituent at the C3-position of the indole ring plays a vital role in dictating potency and selectivity. In the context of FXa inhibitors, a chloro group at the 3-position was found to be more potent than a methyl group. acs.orgnih.gov This enhanced activity is attributed to the more hydrophobic nature of the chloro-substituted compound and an increased interaction with the Gly218 backbone. acs.orgnih.gov Similarly, in the development of inhibitors for the SARS-CoV-2 main protease (3CLpro), modifications at this position significantly impacted inhibitory activity. nih.gov

The Carboxylate Group: The ethyl carboxylate group at the C3-position (or C2-position in related scaffolds) is a key feature for interaction. It can act as a hydrogen bond acceptor. However, SAR studies have also explored replacing this group with other functionalities to modulate pharmacokinetic properties and binding affinity. nih.gov For example, converting the ester to a carboxylic acid or amide can significantly alter the activity against different targets. nih.gov

Linker and Terminal Groups: In many derivatives, the indole core is connected via a linker to other chemical moieties. The nature, length, and flexibility of this linker are critical. For example, replacing a ketene (B1206846) linker with a cyanoguanidine linker in a series of FXa inhibitors dramatically decreased potency in the 3-chloroindole series, suggesting the linker's geometry is crucial for optimal orientation of the indole N-H for its hydrogen bond with Gly218. acs.org

These structural elements collectively define the molecule's shape, charge distribution, and hydrogen bonding potential, thereby determining its affinity and specificity for a particular biological macromolecule.

Investigation of Enzyme Inhibition Mechanisms In Vitro

Derivatives of ethyl 7-chloroindole-3-carboxylate have been investigated as inhibitors of several key enzymes implicated in human diseases. In vitro studies have focused on characterizing the kinetics of this inhibition and elucidating the precise binding modes through structural biology techniques.

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. A number of derivatives based on the chloro-indole scaffold have demonstrated potent inhibition against various enzymes in biochemical assays.

| Compound Class | Target Enzyme | Key Derivative(s) | IC50 Value | Source(s) |

|---|---|---|---|---|

| 3-Chloroindole-7-yl-based | Factor Xa (FXa) | Compound 20 | 2.4 nM | acs.orgnih.gov |

| Indole Chloropyridinyl Ester | SARS-CoV-2 3CLpro | Compound 7d | 73 nM | nih.gov |

| Pyrazolobenzothiazine | HCV NS5B Polymerase | Derivative 2b | 7.9 µM | nih.gov |

| Indole-based hydrazide-hydrazone | Acetylcholinesterase (AChE) | Compound 12b | 11.33 µM | nih.gov |

| Benzothiazole (B30560) | Butyrylcholinesterase (BuChE) | Compound 3s | 2.35 µM | nih.gov |

| Benzothiazole | Monoamine Oxidase B (MAO-B) | Compound 3s | 1.6 µM | nih.gov |

| Tricyclic Indole Carboxylic Acid | Myeloid cell leukemia-1 (Mcl-1) | Compound 25 | 0.005 µM (Ki) | nih.gov |

These data highlight the versatility of the indole scaffold in targeting a diverse range of enzymes with high potency. The specific substitutions on the indole ring are critical in tuning the inhibitory activity against a particular enzyme target.

To understand the molecular basis for inhibition, co-crystallization of inhibitors with their target enzymes followed by X-ray diffraction analysis is a powerful technique. These studies provide atomic-level details of the binding mode and the specific interactions that stabilize the enzyme-inhibitor complex.

For example, the X-ray crystal structure of a 3-chloroindole derivative (compound 18) bound to coagulation Factor Xa revealed the precise interactions that were predicted by design. acs.orgnih.gov The key findings from this study include:

Hydrogen Bonding: The N-H of the indole ring forms a direct hydrogen bond with the backbone carbonyl oxygen of the amino acid residue Gly218 (2.8 Å distance). acs.org

Hydrophobic Interactions: The 3-chloro substituent on the indole ring is oriented to interact with the side chain of Tyr228 within the S1 hydrophobic pocket of the enzyme. acs.orgnih.gov

Similarly, X-ray crystal structures of indole carboxylate derivatives bound to the SARS-CoV-2 3CLpro have provided insights into their mechanism of covalent inhibition. nih.gov Furthermore, structural studies of tricyclic indole carboxylic acids complexed with the anti-apoptotic protein Mcl-1 have detailed how these small molecules bind to the target, guiding further optimization efforts. nih.gov These structural blueprints are invaluable for understanding the SAR data and for the rational, structure-based design of next-generation inhibitors.

Receptor Binding Affinity Studies In Vitro

Beyond enzyme inhibition, indole derivatives have been explored for their ability to bind to various cell surface and intracellular receptors. These interactions are critical for modulating signaling pathways involved in neurodegenerative diseases and cancer. nih.govmdpi.com

Ligand binding assays are used to measure the affinity of a compound for a specific receptor. This is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Studies on multitarget-directed ligands for Alzheimer's disease have evaluated benzothiazole derivatives, which share structural similarities with the indole scaffold, for their affinity to the histamine (B1213489) H3 receptor (H3R), a key target in the central nervous system. nih.gov Competitive binding assays using a known radioligand are performed to determine the Ki values of the new compounds.

| Compound Class | Target Receptor/Protein | Key Derivative(s) | Binding Affinity (Ki) | Source(s) |

|---|---|---|---|---|

| Benzothiazole derivative | Histamine H3 Receptor (H3R) | Compound 4b | 0.012 µM | nih.gov |

| Benzothiazole derivative | Histamine H3 Receptor (H3R) | Compound 3s | 0.036 µM | nih.gov |

| Tricyclic Indole Carboxylic Acid | Myeloid cell leukemia-1 (Mcl-1) | Compound 19 | 0.006 µM | nih.gov |

| Tricyclic Indole Carboxylic Acid | Myeloid cell leukemia-1 (Mcl-1) | Compound 25 | 0.005 µM | nih.gov |

These binding assays demonstrate that indole-related scaffolds can be tailored to bind with high affinity to specific receptors and proteins. The data from such studies are essential for establishing the pharmacological profile of a compound and understanding its potential to modulate receptor function in a therapeutic context. The high affinity observed for Mcl-1, for instance, underscores the potential of these compounds in cancer therapy by disrupting protein-protein interactions that promote cell survival. nih.gov

Allosteric Modulation Investigations (e.g., CB1 Receptor)

There is currently no available scientific literature that specifically investigates Ethyl 7-Chloroindole-3-carboxylate as an allosteric modulator of the CB1 receptor. Research into allosteric modulation of the CB1 receptor has identified other indole-based structures, such as indole-2-carboxamides like Org27569, which have been shown to interact with an allosteric site on the receptor. nih.govmdpi.commalariaworld.orgnih.gov These studies demonstrate that certain indole derivatives can induce conformational changes in the CB1 receptor, thereby modulating the binding affinity and efficacy of orthosteric ligands. nih.govnih.gov However, these findings pertain to molecules with different substitution patterns (e.g., 5-chloro and indole-2-carboxamide) and cannot be extrapolated to Ethyl 7-Chloroindole-3-carboxylate, which possesses a distinct 7-chloro and 3-carboxylate arrangement. The specific influence of the chlorine at the 7-position and the ethyl carboxylate at the 3-position on potential allosteric modulation of the CB1 receptor remains an uninvestigated area.

Cell-Free Biochemical Assays (e.g., protein-protein interaction, DNA/RNA binding)

No published studies were found that utilize Ethyl 7-Chloroindole-3-carboxylate in cell-free biochemical assays to probe its effects on protein-protein interactions or its capacity for DNA/RNA binding. Cell-free systems are crucial for isolating and studying direct molecular interactions without the complexity of a cellular environment. While various indole derivatives have been evaluated in numerous biochemical assays, the specific data for Ethyl 7-Chloroindole-3-carboxylate is absent from the current body of scientific literature.

Mechanistic Insights into Cellular Pathway Modulation at a Molecular Level

Detailed mechanistic studies elucidating how Ethyl 7-Chloroindole-3-carboxylate might modulate specific cellular pathways at a molecular level are not available. Research on other, structurally distinct, indole derivatives has shown engagement with various signaling pathways, such as the MAPK/ERK pathway. nih.govnih.gov For instance, studies on Ethyl β-carboline-3-carboxylate have demonstrated an increase in cancer cell apoptosis through the ROS-p38 MAPK signaling pathway. nih.govnih.gov However, these compounds belong to the β-carboline class, which is structurally different from the indole scaffold of Ethyl 7-Chloroindole-3-carboxylate. The biosynthetic pathways of indole-containing compounds like auxin are known to be interconnected, involving intermediates such as indole-3-acetaldoxime (IAOx). nih.gov Yet, specific research detailing the molecular mechanism of action for Ethyl 7-Chloroindole-3-carboxylate itself is currently un-documented.

Emerging Methodologies and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability (e.g., Green Chemistry Principles)

The synthesis of complex molecules like ethyl 7-chloroindole-3-carboxylate is increasingly guided by the principles of green chemistry to reduce environmental impact and improve efficiency. researchgate.net Conventional methods for indole (B1671886) synthesis, such as the Fischer indolization, often require harsh conditions and generate significant waste. unica.it Modern approaches seek to overcome these limitations by employing alternative energy sources, greener solvents, and novel catalytic systems. researchgate.nettandfonline.com

Key green methodologies being explored for indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation offers rapid, efficient, and environmentally friendly heating, often leading to significantly reduced reaction times and higher yields compared to conventional heating. tandfonline.comtandfonline.com This technique has been successfully applied to various indole syntheses, including multicomponent reactions to create complex indole-containing scaffolds. tandfonline.com

Mechanochemistry: By performing reactions in the solid state with mechanical grinding, the need for bulk solvents is eliminated. A mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, which proceeds at room temperature and avoids issues related to the thermal instability of certain intermediates. unica.it

Aqueous and Ionic Liquid Media: Water is an ideal green solvent, and its use in indole synthesis is highly desirable. Novel SO3H-functionalized ionic liquids have been designed as highly active and recyclable Brønsted acid catalysts for the Fischer indole synthesis in water, allowing for easy product separation and catalyst reuse. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent is a core principle of green chemistry. researchgate.net Solvent-free conditions have been applied to the synthesis of pyran-annulated indole analogs via one-pot, three-component reactions, demonstrating high efficiency. tandfonline.com

Table 1: Comparison of Green Synthetic Approaches for Indole Derivatives

| Methodology | Key Principles | Advantages | Example Application | Citations |

|---|---|---|---|---|

| Microwave Irradiation | Alternative energy source, rapid heating | Reduced reaction times, higher yields, energy efficiency | Synthesis of spiro[indole-thiazolidines] and pyran-annulated indoles. | tandfonline.comtandfonline.com |

| Mechanochemistry | Solvent-free conditions, mechanical energy | Eliminates bulk solvents, can proceed at room temperature, unique reactivity. | Fischer indolization using oxalic acid and dimethylurea. | unica.it |

| Aqueous Media | Use of water as a green solvent | Environmentally benign, improved safety, potential for catalyst recycling. | Fischer indole synthesis using SO3H-functionalized ionic liquid catalysts. | rsc.org |

| Multicomponent Reactions | Atom economy, process intensification | One-pot synthesis of complex molecules, reduces purification steps, saves time and resources. | Synthesis of indolylnicotinonitriles and pyran-annulated indoles. | tandfonline.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Neural networks and other ML models are trained on vast datasets of known chemical reactions, such as the ~10 million examples from the Reaxys database. nih.gov This allows them to recognize complex patterns and predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov Key applications in indole chemistry include:

Reaction Outcome and Selectivity Prediction: ML models can predict the major product of a reaction from a list of potential candidates with high accuracy. nih.gov For indole functionalization, such as C-H activation, algorithms like Random Forest have been successfully used to predict the energy barriers and selectivity of reactions, guiding experimental efforts toward the most promising conditions. francis-press.comfrancis-press.com

Condition Recommendation: De novo prediction of optimal reaction conditions remains a significant challenge for chemists. nih.gov Neural network models can now suggest a complete set of conditions for a given reaction, with demonstrated accuracies of 80-90% for identifying the correct catalyst or solvent within the top-10 predictions. nih.gov This could be used to find optimal conditions for the synthesis of a specific target like ethyl 7-chloroindole-3-carboxylate.